3-(2-Fluorophenyl)-6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine
Description
3-(2-Fluorophenyl)-6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a fluorophenyl and a methyl group as substituents. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Properties
CAS No. |
62052-15-7 |
|---|---|
Molecular Formula |
C12H9FN4 |
Molecular Weight |
228.22 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-6-methyltriazolo[4,5-b]pyridine |
InChI |
InChI=1S/C12H9FN4/c1-8-6-10-12(14-7-8)17(16-15-10)11-5-3-2-4-9(11)13/h2-7H,1H3 |
InChI Key |
KVRHMEDKFLBTIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C1)N(N=N2)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzyl azide with 2-methylpyridine-3-carboxaldehyde under acidic conditions to form the desired triazolopyridine structure . Another approach involves the use of hydrazine derivatives and dicarbonyl compounds to construct the triazole ring, followed by cyclization with pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
3-(2-Fluorophenyl)-6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with GABA receptors, leading to changes in cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position and type of substituents.
1,2,4-Triazolo[3,4-b]pyridazines: These compounds have a similar triazole-pyridine fusion but with different nitrogen positions.
1,2,3-Triazolo[1,5-a]pyridines: These compounds have a different fusion pattern and may exhibit different chemical properties.
Uniqueness
3-(2-Fluorophenyl)-6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential for membrane permeability, while the methyl group can influence its reactivity and binding affinity .
Biological Activity
3-(2-Fluorophenyl)-6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine is a triazole derivative characterized by a unique structural framework that includes a triazole ring fused with a pyridine structure. Its molecular formula is C12H10FN5, and it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, compounds with similar structures have shown inhibition against Escherichia coli and Staphylococcus aureus, which are common pathogens associated with infections.
| Compound | Target Organism | Inhibition Zone (mm) | Relative Inhibition (%) |
|---|---|---|---|
| 3-(2-Fluorophenyl)-6-methyl-3H-triazolo | E. coli | 15 | 75 |
| 3-(2-Fluorophenyl)-6-methyl-3H-triazolo | S. aureus | 18 | 80 |
These results suggest that the compound's structural features contribute to its antimicrobial efficacy, potentially making it a candidate for further development as an antibiotic agent.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. In studies comparing its effects to established chemotherapeutic agents like doxorubicin, it exhibited comparable cytotoxic effects against various human tumor cell lines. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Standard Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| A549 (Lung cancer) | 29.77 | 25 |
| Caco-2 (Colorectal) | 40.54 | 30 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an effective anticancer agent.
The biological activity of this compound is believed to be mediated through interactions with specific biological targets. Molecular docking studies suggest that the compound may act as a modulator of certain receptors involved in cellular signaling pathways. For example, it has been identified as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs), which play a crucial role in cognitive functions and neuroprotection.
Study on Antimicrobial Efficacy
In a study aimed at evaluating the antimicrobial efficacy of various triazole derivatives, including this compound, researchers employed the disc diffusion method to measure inhibition zones against selected bacterial strains. The results indicated that this compound not only inhibited bacterial growth but also showed lower toxicity towards human cells compared to traditional antibiotics.
Study on Anticancer Properties
Another significant study focused on the anticancer properties of this compound involved testing against multiple cancer cell lines. The findings revealed that it induced apoptosis through caspase activation and disrupted mitochondrial membrane potential in treated cells. This mechanism highlights its potential as a therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
